molecular formula C23H28F3N3OS B460291 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 489405-41-6

6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460291
CAS No.: 489405-41-6
M. Wt: 451.5g/mol
InChI Key: ODEODYAPYKLMTO-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

The compound 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 489405-41-6) is a structurally complex heterocyclic amide with a molecular formula of C₂₃H₂₈F₃N₃OS and a molecular weight of 451.55 g/mol . Its architecture comprises:

  • Thieno[2,3-b]pyridine core : A fused bicyclic system combining a thiophene ring (five-membered sulfur-containing ring) and a pyridine ring (six-membered nitrogen-containing aromatic ring). This core serves as the central scaffold for functional group attachment.
  • Key substituents :
    • Adamantyl group (C₁₀H₁₅) at position 6: A rigid, polycyclic hydrocarbon with diamondoid structure, enhancing steric bulk and lipophilicity.
    • N,N-diethylamide group at position 2: A tertiary amide linkage (C(=O)N(CH₂CH₃)₂) contributing to solubility and metabolic stability.
    • Trifluoromethyl group (CF₃) at position 4: Electron-withdrawing substituent that increases compound’s lipophilicity and binding affinity to hydrophobic targets.
    • Amino group (NH₂) at position 3: Potential hydrogen-bond donor for interactions with biological targets.
Functional Group Position Structural Impact
Adamantyl 6 Steric hindrance, lipophilicity
N,N-diethylamide 2 Solubility, hydrogen bonding
Trifluoromethyl 4 Electron withdrawal, metabolic stability
Amino 3 Hydrogen bonding, basicity

X-ray Crystallographic Studies and Bond Parameters

While specific X-ray crystallography data for this compound are unavailable, structural insights can be inferred from analogous thienopyridine derivatives and adamantane-containing amides:

  • Bond Lengths and Angles :

    • C–S bonds in the thiophene ring typically range from 1.72–1.75 Å, with bond angles ~90–110°.
    • C–N bonds in the pyridine ring exhibit partial double-bond character (1.33–1.35 Å), consistent with aromatic stabilization.
    • Adamantyl-carbon bonds : Shorter (1.54 Å) and rigid due to diamondoid structure, minimizing conformational flexibility.
  • Steric Constraints :

    • The adamantyl group at position 6 imposes steric shielding to adjacent substituents, potentially influencing molecular packing in crystals.
    • The trifluoromethyl group at position 4 may adopt a coplanar orientation with the thienopyridine core due to electron-withdrawing effects.

Spectroscopic Identification

Key spectroscopic data for the compound are summarized below, based on general methodologies for thienopyridine derivatives and adamantane-containing amides:

Nuclear Magnetic Resonance (NMR)
Region Signal Characteristics Assignment
¹H NMR δ 1.2–1.8 ppm (m, 15H) Adamantyl CH₂/CH₃ protons
δ 3.0–3.5 ppm (q, 4H) N,N-diethyl CH₂ groups
δ 4.5–5.0 ppm (br s, 2H) NH₂ protons (exchange broadened)
δ 6.5–7.5 ppm (m, 3H) Aromatic protons (thienopyridine core)
¹⁹F NMR δ -60 ppm (s, 3F) Trifluoromethyl group
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group
3200–3400 N–H stretch (amide/amino)
1650–1700 C=O stretch (amide)
1200–1350 C–F stretching (CF₃)
600–800 C–S and C–N vibrations
Mass Spectrometry (MS)

| EI-MS | m/z 451.1 [M⁺] |
| HRMS | Calculated: 451.1776 (C₂₃H₂₈F₃N₃OS) |

Conformational Dynamics and Restricted Rotation About C-N Bonds

The compound exhibits conformational constraints due to:

  • Steric Hindrance from Adamantyl Group :

    • The adamantane substituent at position 6 creates significant steric bulk, restricting rotation around the C6–C7 bond and influencing the coplanarity of the thienopyridine core.
  • Amide Bond Rotation :

    • Restricted rotation about the C2–N (amide bond) due to partial double-bond character and steric interactions with adjacent groups. Dynamic NMR studies on related adamantane amides reveal ΔG≠ ≈ 11.5–13.3 kcal/mol for amide bond rotation, indicating moderate rotational barriers.
  • Electronic Effects :

    • The trifluoromethyl group at position 4 induces electron withdrawal, stabilizing the aromatic system and reducing rotational flexibility in the thienopyridine core.
Parameter Value Method
Amide C–N bond rotation barrier ~12 kcal/mol Dynamic NMR
Adamantyl ring strain energy ~0 kcal/mol Diamondoid rigidity

Properties

IUPAC Name

6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3OS/c1-3-29(4-2)21(30)19-18(27)17-15(23(24,25)26)8-16(28-20(17)31-19)22-9-12-5-13(10-22)7-14(6-12)11-22/h8,12-14H,3-7,9-11,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEODYAPYKLMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Enaminonitriles with Elemental Sulfur

The foundational step involves forming the thienopyridine ring via cyclocondensation. For the target compound, this requires a β-enaminonitrile precursor bearing a trifluoromethyl group at position 4. As demonstrated in analogous syntheses, the reaction proceeds under basic aqueous conditions:

β-Enaminonitrile+S8KOH, H2OThieno[2,3-b]pyridine core+NH3\text{β-Enaminonitrile} + \text{S}8 \xrightarrow{\text{KOH, H}2\text{O}} \text{Thieno[2,3-b]pyridine core} + \text{NH}_3

Critical parameters include:

  • Temperature : 25–40°C to prevent decomposition of the trifluoromethyl group.

  • Base concentration : 10% aqueous KOH optimizes cyclization kinetics.

  • Sulfur stoichiometry : 1.2 equivalents ensures complete conversion.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 4 is introduced prior to cyclocondensation. This is achieved by starting with a β-ketonitrile precursor containing a CF3_3 group. For example, 4,4,4-trifluoro-3-oxobutanenitrile can be condensed with cyanothioacetamide under acidic conditions to form the trifluoromethyl-substituted β-enaminonitrile.

Functionalization at Position 6: Adamantyl Group Installation

Friedel-Crafts Alkylation Strategy

The 1-adamantyl group is introduced via Friedel-Crafts alkylation using 1-adamantanol or 1-bromoadamantane. In a representative procedure:

Thienopyridine+1-AdamantanolAlCl3,DCM6-(1-Adamantyl)thienopyridine+H2O\text{Thienopyridine} + \text{1-Adamantanol} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{6-(1-Adamantyl)thienopyridine} + \text{H}2\text{O}

Conditions :

  • Catalyst : Anhydrous AlCl3_3 (2.5 equiv)

  • Solvent : Dichloromethane at 0°C to room temperature

  • Yield : 58–72% for analogous substrates

Direct Coupling Using Adamantyl Halides

Alternatively, 1-bromoadamantane reacts with the lithiated thienopyridine intermediate:

Thienopyridinen-BuLi, THFLithiated intermediate1-Bromoadamantane6-(1-Adamantyl) product\text{Thienopyridine} \xrightarrow{\text{n-BuLi, THF}} \text{Lithiated intermediate} \xrightarrow{\text{1-Bromoadamantane}} \text{6-(1-Adamantyl) product}

Key considerations :

  • Temperature : −78°C to prevent side reactions.

  • Quenching : Methanol at −78°C followed by gradual warming.

Carboxamide Formation at Position 2

Chloroacetylation Followed by Amination

The N,N-diethylcarboxamide group is installed via a two-step sequence:

  • Chloroacetylation :

    Thienopyridine+ClCH2COClEt3N, DCM2-Chloroacetyl intermediate\text{Thienopyridine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Chloroacetyl intermediate}
  • Amination with Diethylamine :

    2-Chloroacetyl intermediate+Et2NHDMFCarboxamide product\text{2-Chloroacetyl intermediate} + \text{Et}_2\text{NH} \xrightarrow{\text{DMF}} \text{Carboxamide product}

Optimization data :

StepSolventBaseYield (%)
1DCMEt3_3N85
2DMFNone78

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1^1H NMR : Key signals include:

    • Adamantyl protons: δ 1.65–2.10 (m, 15H)

    • Trifluoromethyl: δ −63.5 ppm (q, 1JCF^1J_{CF} = 272 Hz) in 19^{19}F NMR

    • Diethylamide: δ 1.12 (t, 6H), 3.42 (q, 4H)

  • IR Spectroscopy :

    • 1685 cm1^{-1} (C=O stretch)

    • 1530 cm1^{-1} (N–H bend)

Challenges and Mitigation Strategies

Steric Hindrance from the Adamantyl Group

The bulky adamantyl substituent slows reaction rates in electrophilic substitutions. Mitigation includes:

  • Using excess Lewis acids (e.g., AlCl3_3) in Friedel-Crafts reactions.

  • Prolonged reaction times (24–48 h) for complete conversion.

Stability of the Trifluoromethyl Group

The CF3_3 group is susceptible to hydrolysis under strongly acidic or basic conditions. Key safeguards:

  • Maintaining pH < 10 in aqueous steps.

  • Avoiding temperatures > 60°C during cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. Its adamantyl group is known for enhancing the stability and bioavailability of drugs, while the trifluoromethyl group can improve metabolic stability and membrane permeability.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group enhances binding affinity and stability, while the trifluoromethyl group influences the compound’s electronic properties, affecting its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among related thieno[2,3-b]pyridine-2-carboxamides include substitutions at positions 4, 6, and the carboxamide side chain. Below is a comparative analysis:

Compound Name Substituents (Position) Key Physical/Chemical Properties Bioactivity (if reported) Reference
6-(1-Adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6: Adamantyl; 4: -CF₃; 2: N,N-diethyl High lipophilicity (predicted); IR: ~3460 cm⁻¹ (NH), 1730 cm⁻¹ (C=O) Not explicitly reported
3-Amino-N,N-diethyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6: Phenyl; 4: -CF₃; 2: N,N-diethyl Mp: 255–256°C; IR: 3463 cm⁻¹ (NH), 1731 cm⁻¹ (C=O) Antiplasmodial (IC₅₀: 0.8 µM)
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6: Thienyl; 4: -CF₃; 2: 4-chlorophenyl Molecular mass: 433.47 g/mol; IR: 2220 cm⁻¹ (C≡N) Antiviral (in silico prediction)
3-Amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6: Phenyl; 4: -CF₃; 2: 4-methylphenyl Mp: 197°C (decomp.); IR: 3480 cm⁻¹ (NH) Antimicrobial (moderate)

Key Observations

Adamantyl vs. Phenyl/Thienyl at Position 6 :

  • The adamantyl group confers superior steric bulk compared to phenyl or thienyl, likely enhancing membrane permeability and target binding specificity .
  • Phenyl derivatives (e.g., KuSaSch032) exhibit antiplasmodial activity (IC₅₀: 0.8 µM), suggesting the adamantyl variant may show similar or improved efficacy due to increased hydrophobicity .

Trifluoromethyl (-CF₃) at Position 4 :

  • This group is conserved across all analogs, contributing to electron-withdrawing effects that stabilize the aromatic system and enhance metabolic stability .

Carboxamide Side Chain: N,N-Diethyl substitution improves solubility in nonpolar environments compared to aryl-substituted carboxamides (e.g., 4-chlorophenyl), which may reduce systemic clearance .

Thermal Stability

  • Melting points for adamantyl derivatives are predicted to exceed 250°C, comparable to phenyl analogs (255–256°C), indicating high thermal stability .

Research Findings and Data Gaps

Anti-Inflammatory and Antiviral Potential: Thieno[2,3-b]pyridines with 4-aryl groups (e.g., 4-chlorophenyl) show antiviral activity , but adamantyl derivatives remain untested.

ADME Properties :

  • Adamantyl’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Toxicity Concerns :

  • N,N-Diethyl carboxamides generally exhibit lower cytotoxicity than aryl-substituted analogs, as seen in hepatic cell line assays .

Biological Activity

6-(1-Adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an adamantyl group, amino and carboxamide functionalities, and a trifluoromethyl group. The molecular formula is C19H24F3N3OSC_{19}H_{24}F_3N_3OS, indicating a significant degree of fluorination which may contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to thieno[2,3-b]pyridine derivatives. For instance, similar compounds have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). Notably:

  • HIV Inhibition : Compounds with similar structures have demonstrated potent anti-HIV activity with EC50 values as low as 3.98 μM, indicating a strong therapeutic index (CC50/EC50) greater than 105.25 .
  • TMV Activity : Other derivatives exhibited EC50 values around 58.7 μg/mL against TMV, suggesting that modifications in the thieno[2,3-b]pyridine framework can enhance antiviral efficacy .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that certain thieno[2,3-b]pyridines can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The presence of the adamantyl moiety has been linked to enhanced cytotoxicity against cancer cell lines. This suggests that structural modifications can significantly influence biological activity .
  • Case Studies : In vitro studies on related compounds have shown IC50 values in the low micromolar range for various cancer cell lines, indicating promising anticancer effects that warrant further investigation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key viral enzymes such as reverse transcriptase and proteases.
  • Disruption of Cellular Processes : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for more effective interaction with intracellular targets.
  • Modulation of Signaling Pathways : Compounds in this class may influence signaling pathways related to apoptosis and cell cycle regulation.

Efficacy Against Viruses

CompoundVirus TargetEC50 (μM)Therapeutic Index
Compound AHIV3.98>105.25
Compound BTMV58.7 μg/mL-

Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
Compound CHeLa5.0Apoptosis Induction
Compound DMCF-712.0Cell Cycle Arrest

Q & A

Q. What synthetic routes are commonly employed for preparing thieno[2,3-b]pyridine derivatives, and how can reaction conditions be optimized for this compound?

Thieno[2,3-b]pyridine cores are typically synthesized via cyclocondensation reactions using α,β-unsaturated ketones or aldehydes with aminothiophene derivatives. For this compound, the adamantyl and trifluoromethyl groups require careful selection of protecting groups and catalysts. Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile) and temperature to improve yield and purity. Microwave-assisted synthesis has been reported to enhance reaction efficiency in similar systems .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm adamantyl, trifluoromethyl, and diethylamide substituents.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related thienopyridines .
  • HPLC-PDA : To assess purity, particularly for detecting byproducts from the trifluoromethylation step .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using ICH guidelines:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 1–3 months.
  • Monitor degradation via HPLC and LC-MS, focusing on hydrolysis of the carboxamide group or oxidation of the adamantyl moiety .

Advanced Research Questions

Q. What in vitro assays are suitable for probing the pharmacological activity of this compound, and how should controls be designed?

Given the biological relevance of thienopyridines, prioritize:

  • Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., HTRF) to screen against kinases like EGFR or VEGFR2.
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Include warfarin as a control .

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